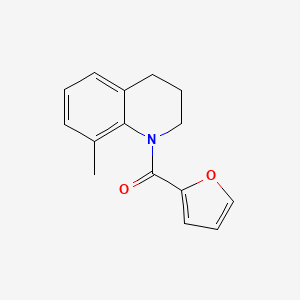
furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as DMQX, is a potent non-competitive antagonist of the AMPA subtype of glutamate receptors. DMQX has been widely used in scientific research as a tool to investigate the role of AMPA receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been used to study the involvement of AMPA receptors in synaptic plasticity, learning and memory, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's. furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been used to investigate the mechanisms of action of other drugs that target AMPA receptors.
Mecanismo De Acción
Furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone acts as a non-competitive antagonist of AMPA receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the amplitude and duration of the excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors. furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to block kainate receptors at higher concentrations.
Biochemical and Physiological Effects:
furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. For example, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to reduce the frequency and amplitude of EPSCs in hippocampal neurons, suggesting that it can inhibit synaptic transmission mediated by AMPA receptors. furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to reduce the severity of seizures in animal models of epilepsy, suggesting that it may have anticonvulsant properties. In addition, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to protect neurons from excitotoxicity induced by glutamate, suggesting that it may have neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its high potency and selectivity for AMPA receptors. This makes it a valuable tool for investigating the role of AMPA receptors in various physiological and pathological processes. However, one of the limitations of furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its low solubility in aqueous solutions, which can make it difficult to use in experiments that require high concentrations of the drug. In addition, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can have off-target effects at higher concentrations, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in experiments that require high concentrations of the drug. Another area of interest is the investigation of the role of AMPA receptors in other physiological and pathological processes, such as pain, addiction, and depression. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone in order to optimize its use in experimental and clinical settings.
Métodos De Síntesis
Furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid, which can be achieved by reacting 2-methylpyridine with ethyl acetoacetate followed by hydrolysis and decarboxylation. The second step involves the synthesis of furan-2-carboxylic acid from furfural, which can be achieved by a series of reactions including oxidation, reduction, and decarboxylation. Finally, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized by coupling 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with furan-2-carboxylic acid using standard peptide coupling reagents.
Propiedades
IUPAC Name |
furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-2-6-12-7-3-9-16(14(11)12)15(17)13-8-4-10-18-13/h2,4-6,8,10H,3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHBWSVDEQIMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
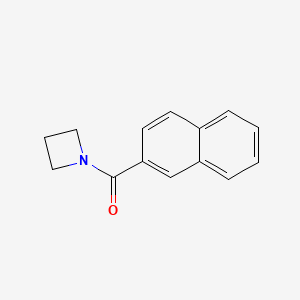
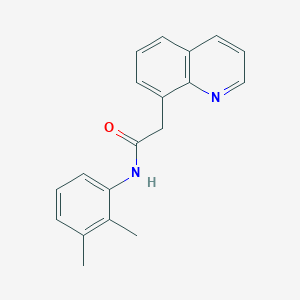
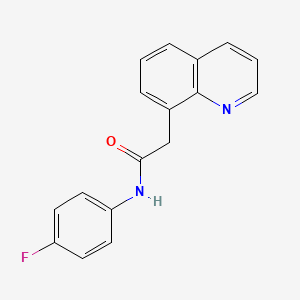
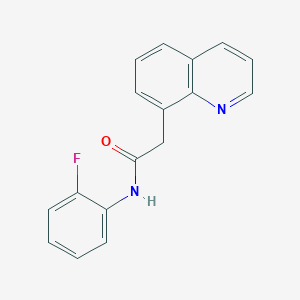

![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
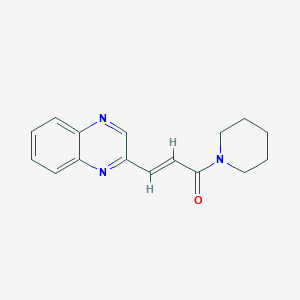
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
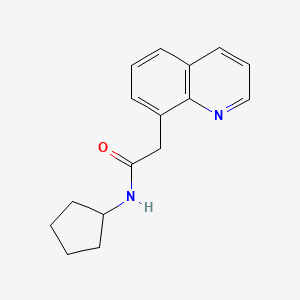

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)